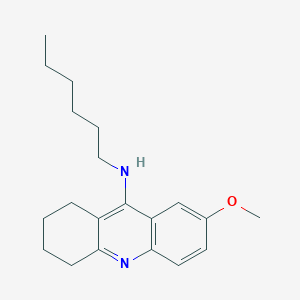
N-n-hexyl-7-methoxytacrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-n-hexyl-7-methoxytacrine hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound is a derivative of tacrine, a well-known acetylcholinesterase inhibitor, and has been modified to enhance its efficacy and reduce side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-n-hexyl-7-methoxytacrine hydrochloride involves several key steps:
Starting Material: The synthesis begins with the preparation of 7-methoxytacrine.
Alkylation: The 7-methoxytacrine is then subjected to alkylation using hexyl bromide in the presence of a base such as potassium carbonate. This step introduces the hexyl group to the nitrogen atom.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-n-hexyl-7-methoxytacrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-n-hexyl-7-methoxytacrine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of acetylcholinesterase inhibitors.
Biology: The compound is employed in biological assays to investigate its effects on enzyme activity and protein interactions.
Mechanism of Action
N-n-hexyl-7-methoxytacrine hydrochloride exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and prolonging its action . Additionally, it may interact with other molecular targets and pathways involved in neurodegenerative diseases .
Similar Compounds:
- N-ethyltacrine hydrochloride
- 7-methoxytacrine
- Donepezil
- Galantamine
- Rivastigmine
Comparison: this compound is unique due to its specific structural modifications, which enhance its efficacy and reduce side effects compared to other acetylcholinesterase inhibitors. For instance, it has a longer alkyl chain (hexyl group) compared to N-ethyltacrine hydrochloride, which may contribute to its improved pharmacokinetic properties . Additionally, it exhibits a different binding affinity and selectivity profile compared to other inhibitors like donepezil and galantamine .
Properties
Molecular Formula |
C20H28N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-hexyl-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H28N2O/c1-3-4-5-8-13-21-20-16-9-6-7-10-18(16)22-19-12-11-15(23-2)14-17(19)20/h11-12,14H,3-10,13H2,1-2H3,(H,21,22) |
InChI Key |
FHJNAXWWTVBTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


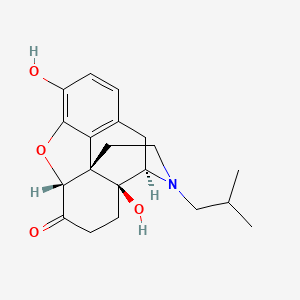



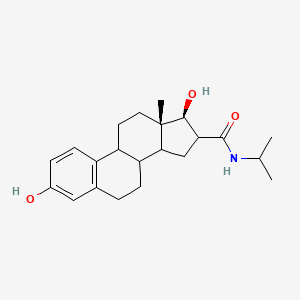
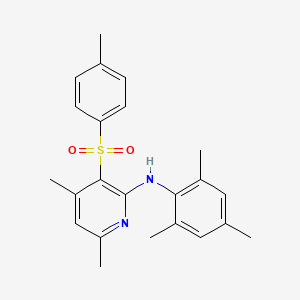
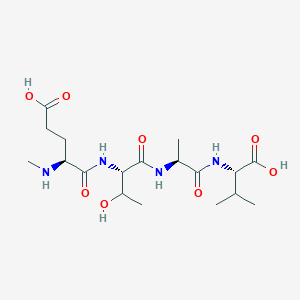
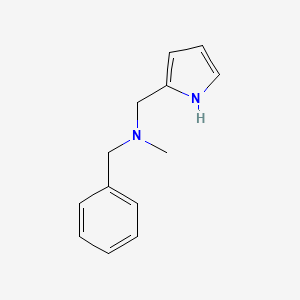
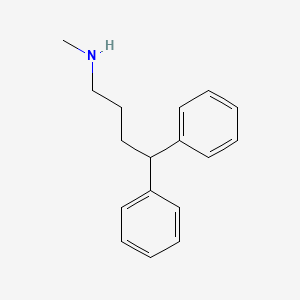
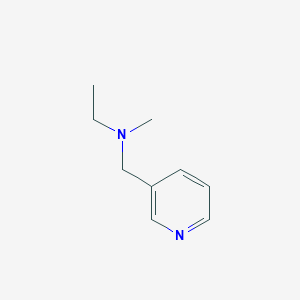
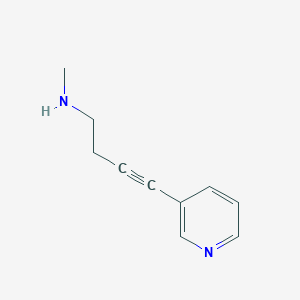
![(2R)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-hydroxyhexan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852009.png)


